![molecular formula C23H19N3O3S2 B2632026 2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 442535-81-1](/img/structure/B2632026.png)
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of sulfonamide, which is a group of organic compounds containing the functional group R-SO2-NR’R’'. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the sulfonyl group might react with amines to form sulfonamides .Scientific Research Applications
Anticancer Activity
Studies on similar sulfonamide derivatives have demonstrated significant anticancer activities. For example, a research conducted by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from 2-(4-methylphenyl)acetic acid and evaluated them for anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, suggesting the potential utility of structurally related sulfonamide compounds in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of sulfonamide derivatives have also been a subject of research. Kauppi et al. (2007) identified a compound as a putative type III secretion inhibitor in Yersinia, highlighting the potential of sulfonamide derivatives in treating bacterial infections. This indicates the broad-spectrum utility of these compounds beyond anticancer applications to include antimicrobial and antifungal properties (Kauppi et al., 2007).
Enzyme Inhibition
The research on sulfonamides has extended into their role as enzyme inhibitors. For instance, studies on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to investigate their reactivity, indicating the versatility of these compounds in inhibiting various biological targets (Fahim & Ismael, 2021).
Nonlinear Optical Materials
Another intriguing application of sulfonamide derivatives is in the field of nonlinear optical materials. Kucharski et al. (2010) explored azo sulfonamide chromophores as active materials in films for second harmonic generation, demonstrating the compound's potential in optical applications (Kucharski et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-16-11-13-18(14-12-16)31(28,29)26-20-10-6-5-9-19(20)22(27)25-23-24-21(15-30-23)17-7-3-2-4-8-17/h2-15,26H,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEYHSRZMDFJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)
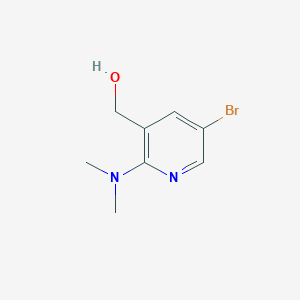
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
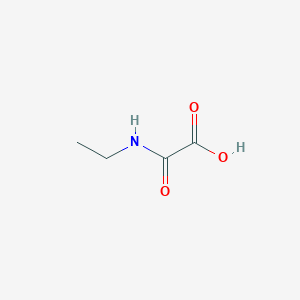
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)
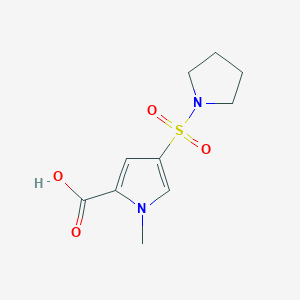

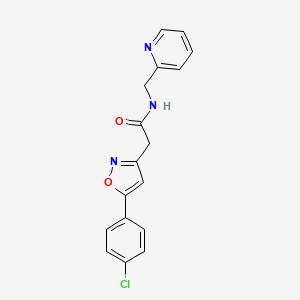
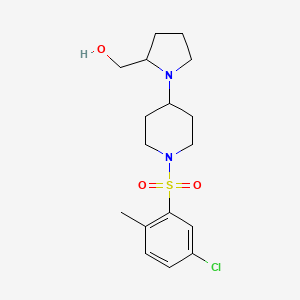
![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
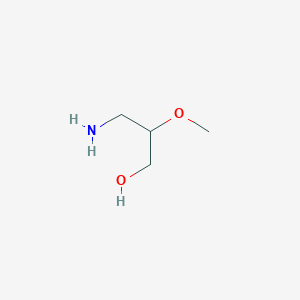
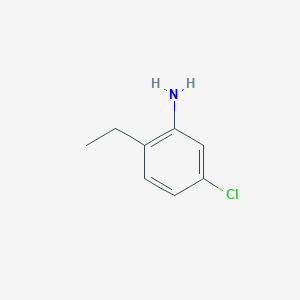
![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)
